1-(4-Ethoxyphenyl)-3-hydroxy-3-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide
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Description
1-(4-Ethoxyphenyl)-3-hydroxy-3-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide is a useful research compound. Its molecular formula is C21H25BrN2O2 and its molecular weight is 417.347. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar pyridinium compounds have been observed to interact with dianionic dyes . These interactions can potentially influence the behavior of the dye, which may have implications in various biochemical processes.
Mode of Action
It has been observed that similar pyridinium compounds form dye-surfactant ion-pairs and premicellar dye–surfactant aggregates in the sub-micellar region . This suggests that the compound may interact with its targets through ion-pair formation and aggregation, leading to changes in the targets’ behavior.
Biochemical Pathways
Similar pyridinium compounds have been used as metal-free catalysts for the selective oxidation of methyl aromatic hydrocarbon with molecular oxygen . This suggests that the compound may play a role in oxidation reactions, potentially affecting related biochemical pathways.
Result of Action
The formation of dye-surfactant ion-pairs and aggregates suggests potential changes in the behavior of the targets, which could have downstream effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, similar pyridinium compounds have shown concentration-dependent inhibitory effects . Additionally, the effectiveness of these compounds was maintained over a period of time, although it decreased at higher temperatures . This suggests that factors such as concentration and temperature can influence the action of 1-(4-Ethoxyphenyl)-3-hydroxy-3-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide.
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-phenyl-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N2O2.BrH/c1-2-25-19-13-11-18(12-14-19)22-16-21(24,17-8-4-3-5-9-17)23-15-7-6-10-20(22)23;/h3-5,8-9,11-14,24H,2,6-7,10,15-16H2,1H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMQYOQAJXSANHC-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC([N+]3=C2CCCC3)(C4=CC=CC=C4)O.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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